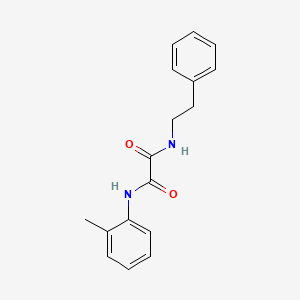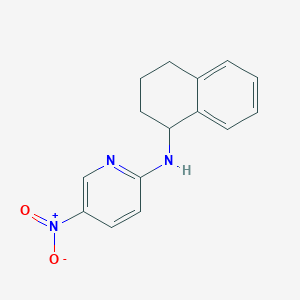
N-(2-methylphenyl)-N'-(2-phenylethyl)ethanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methylphenyl)-N'-(2-phenylethyl)ethanediamide, also known as MPEP, is a compound that has garnered significant attention in the scientific community due to its potential applications in research. MPEP is a selective antagonist of metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in several neurological disorders.
Aplicaciones Científicas De Investigación
N-(2-methylphenyl)-N'-(2-phenylethyl)ethanediamide has been extensively studied for its potential applications in neurological disorders such as Parkinson's disease, anxiety, depression, and addiction. It has been shown to reduce the severity of motor symptoms in animal models of Parkinson's disease and improve cognitive function in animal models of Alzheimer's disease. N-(2-methylphenyl)-N'-(2-phenylethyl)ethanediamide has also been found to reduce anxiety and depression-like behaviors in animal models.
Mecanismo De Acción
N-(2-methylphenyl)-N'-(2-phenylethyl)ethanediamide acts as a selective antagonist of mGluR5, which is a G protein-coupled receptor that is involved in several neurological disorders. By blocking the activity of mGluR5, N-(2-methylphenyl)-N'-(2-phenylethyl)ethanediamide can modulate glutamate signaling in the brain, which can lead to the observed effects on neurological disorders.
Biochemical and Physiological Effects:
N-(2-methylphenyl)-N'-(2-phenylethyl)ethanediamide has been shown to modulate several biochemical and physiological processes in the brain. It can reduce the release of dopamine and glutamate, which are neurotransmitters involved in several neurological disorders. N-(2-methylphenyl)-N'-(2-phenylethyl)ethanediamide can also increase the activity of GABA, which is an inhibitory neurotransmitter that can reduce the activity of excitatory neurons in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-methylphenyl)-N'-(2-phenylethyl)ethanediamide has several advantages for lab experiments, including its selectivity for mGluR5 and its ability to modulate several biochemical and physiological processes in the brain. However, N-(2-methylphenyl)-N'-(2-phenylethyl)ethanediamide also has some limitations, including its low solubility in water and its potential off-target effects.
Direcciones Futuras
There are several future directions for N-(2-methylphenyl)-N'-(2-phenylethyl)ethanediamide research, including its potential applications in other neurological disorders such as schizophrenia, autism, and epilepsy. N-(2-methylphenyl)-N'-(2-phenylethyl)ethanediamide could also be used as a tool to study the role of mGluR5 in synaptic plasticity and learning and memory. Additionally, N-(2-methylphenyl)-N'-(2-phenylethyl)ethanediamide could be used as a starting point for the development of new drugs that target mGluR5.
Métodos De Síntesis
N-(2-methylphenyl)-N'-(2-phenylethyl)ethanediamide can be synthesized using a multistep process that involves the reaction of 2-methylphenylacetonitrile with 2-phenylethylamine to form the intermediate 2-methylphenyl-N-(2-phenylethyl)acetamide. This intermediate can be further reacted with ethylenediamine to form the final product, N-(2-methylphenyl)-N'-(2-phenylethyl)ethanediamide.
Propiedades
IUPAC Name |
N'-(2-methylphenyl)-N-(2-phenylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-13-7-5-6-10-15(13)19-17(21)16(20)18-12-11-14-8-3-2-4-9-14/h2-10H,11-12H2,1H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNRIDHIWKLNGQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C(=O)NCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methylphenyl)-N'-(2-phenylethyl)ethanediamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-bromo-3-[3-(4-ethoxyphenoxy)propoxy]benzene](/img/structure/B5109266.png)
![(4-{[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B5109284.png)
![1-(4-bromophenyl)-2-[2-imino-5-(3-nitrobenzyl)-1,3-thiazol-3(2H)-yl]ethanone hydrochloride](/img/structure/B5109291.png)
![2-(1,3-benzodioxol-5-yl)-3-[2-(1-piperidinyl)ethyl]-1,3-thiazolidin-4-one hydrochloride](/img/structure/B5109308.png)
![N-[3-(dimethylamino)propyl]-N'-phenyl-N-[(2,4,6-trimethyl-3-cyclohexen-1-yl)methyl]urea](/img/structure/B5109327.png)



![N-{2-[(4-methylbenzyl)thio]ethyl}-3-nitrobenzamide](/img/structure/B5109343.png)
![2-cyanoethyl 4-[4-(diethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5109356.png)
![ethyl 2-[2-(ethylthio)propyl]-4,6-dioxocyclohexanecarboxylate](/img/structure/B5109358.png)

![2-[5-(2,4-dichlorophenyl)-3-(3-fluoro-4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(2,5-dimethylphenyl)-1,3-thiazole hydrobromide](/img/structure/B5109378.png)
![2-(4-biphenylyl)-9-propyl-9H-imidazo[1,2-a]benzimidazole hydrochloride](/img/structure/B5109384.png)